2-Ethoxy-4-ethoxysulfonylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-ethoxysulfonylbenzoic Acid is an organic compound with the molecular formula C11H14O6S. It is a benzoic acid derivative characterized by the presence of ethoxy and ethoxysulfonyl groups attached to the benzene ring. This compound is utilized in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethoxysulfonylbenzoic Acid typically involves the ethoxylation of 4-sulfonylbenzoic acidThe reaction mixture is then purified through crystallization or distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient ethoxylation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-4-ethoxysulfonylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-ethoxysulfonylbenzoic Acid finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-ethoxysulfonylbenzoic Acid involves its interaction with specific molecular targets. The ethoxysulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme-substrate interactions .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxysulfonylbenzoic Acid: Lacks the additional ethoxy group, making it less versatile in certain reactions.
2-Methoxy-4-ethoxysulfonylbenzoic Acid: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethoxy-4-ethoxysulfonylbenzoic Acid is unique due to the presence of both ethoxy and ethoxysulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14O6S |
---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-ethoxy-5-ethoxysulfonylbenzoic acid |
InChI |
InChI=1S/C11H14O6S/c1-3-16-10-6-5-8(7-9(10)11(12)13)18(14,15)17-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CERVKHRNONIMKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.